ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including a benzenesulfonyl group, a phenoxycarbonyl group, and a benzofuran ring
Mechanism of Action
Target of Action
The primary target of Ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibitory action is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions .
Biochemical Pathways
The inhibition of hNE affects several biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially modulate these degradation processes, impacting various biochemical pathways and cellular functions .
Result of Action
The inhibition of hNE by the compound can have several molecular and cellular effects. Given hNE’s role in protein degradation and immune response, the compound’s action could potentially modulate these processes, leading to altered cellular functions and responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzene rings .
Scientific Research Applications
ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and benzofuran-based molecules. Examples include:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and have similar chemical properties.
Benzofuran derivatives: These compounds contain the benzofuran ring and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO7S/c1-2-36-29(32)27-25-20-22(18-19-26(25)38-28(27)21-12-6-3-7-13-21)31(30(33)37-23-14-8-4-9-15-23)39(34,35)24-16-10-5-11-17-24/h3-20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZMAJHJVLUDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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